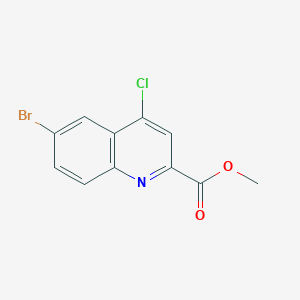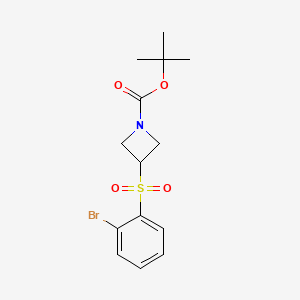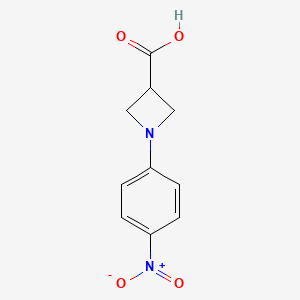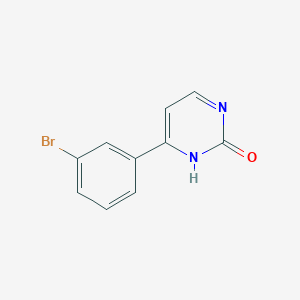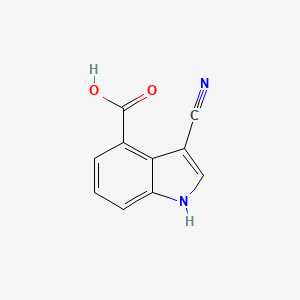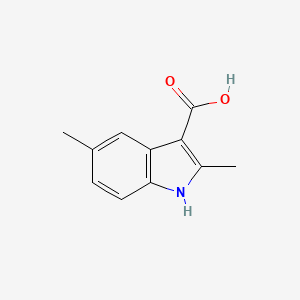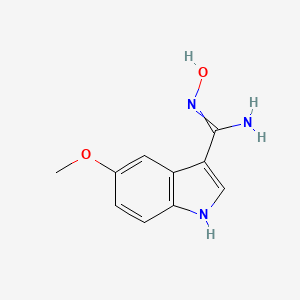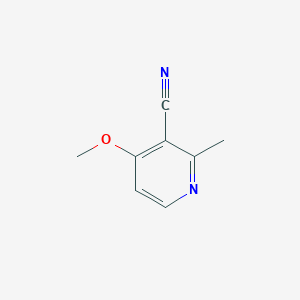
4-Methoxy-2-methylnicotinonitrile
説明
The compound 4-Methoxy-2-methylnicotinonitrile is a derivative of nicotinonitrile, which is a class of compounds characterized by a pyridine ring with a nitrile group attached. The methoxy and methyl groups are substituents that modify the chemical and physical properties of the molecule. This compound is related to various other nicotinonitrile derivatives that have been synthesized and studied for their diverse properties, such as luminescence, liquid crystalline behavior, and potential pharmaceutical applications .
Synthesis Analysis
The synthesis of this compound-related compounds typically involves cyclization reactions, as well as other chemical transformations like ozonization-reduction, chlorination, Wittig reactions, and acidic hydrolysis . These methods provide a good yield and are suitable for large-scale production. The starting materials are often simple and inexpensive, making the synthesis process economically viable .
Molecular Structure Analysis
X-ray diffraction (XRD) studies have confirmed the crystalline structures of related compounds, revealing various space groups and molecular geometries . For instance, one study reported the crystallization of a related compound in a monoclinic system with a specific space group and cell parameters, indicating the presence of weak CH…O and CH…N hydrogen bonding . Another study used XRD to validate the orthorhombic crystallization of a similar compound . These structural analyses are crucial for understanding the molecular shape and the nature of short contacts within the crystal lattice.
Chemical Reactions Analysis
The chemical reactivity of nicotinonitrile derivatives is influenced by the presence of functional groups and the overall molecular structure. For example, the nitrogen atom of the nitrile group is prone to electrophilic attack, while the hydrogen atoms of an amino group are susceptible to nucleophilic attack . Gold-catalyzed annulation reactions have been described for the synthesis of pyrrolo[1,2-a]quinoline derivatives, involving a 1,2-allene shift . These reactions highlight the versatility of nicotinonitrile derivatives in forming complex heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound-related compounds are diverse. Some derivatives exhibit luminescent properties, emitting blue light when excited by UV light . Liquid crystalline behavior has also been observed, with a broad nematic phase range . The thermal stability of these compounds has been investigated using thermal gravimetric analysis, showing high stability up to certain temperatures . Additionally, the solvatochromic behavior of these compounds indicates their potential use in optical applications, as they respond to changes in solvent polarity .
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Pyridone Derivatives: The synthesis of 4-pyridone, related to 1-methylnicotinonitrile, is a significant chemical reaction involving 4-Methoxy-2-methylnicotinonitrile. This new compound has been compared to other pyridone derivatives for its unique properties (Robinson & Cepurneek, 1965).
- Derivative Synthesis: A study focusing on the synthesis of 5-substituted derivatives of 4-methylnicotinonitrile, including this compound, highlights its utility in creating pyridine-type alkaloids. This research demonstrates a user-friendly synthesis process under mild conditions (Zhao Yi-min, 2011).
Medical and Biological Applications
- Anticancer Activity: A study on 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol compound, closely related to this compound, examined its stability and anticancer activity, particularly against T47D breast cancer cells. The research provides insights into its potential application in cancer therapy (Sukria et al., 2020).
- DNA-Binding Characteristics: Research on drugs similar to this compound has shown their ability to bind to DNA, impacting the supercoiled state of DNA. This suggests potential applications in understanding drug-DNA interactions and their implications in treatments (Waring, 1976).
Advanced Material Applications
- Photopolymerization: this compound and related compounds have been explored in the context of photoinitiation and photopolymerization, demonstrating their potential in the development of novel materials and coatings (Guillaneuf et al., 2010).
Safety and Hazards
将来の方向性
While specific future directions for 4-Methoxy-2-methylnicotinonitrile are not available, research in the field of organic nonlinear optic (NLO) materials is ongoing due to their potential applications in various fields such as holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .
特性
IUPAC Name |
4-methoxy-2-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-7(5-9)8(11-2)3-4-10-6/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTWOHWOEVBOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695041 | |
| Record name | 4-Methoxy-2-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
902171-51-1 | |
| Record name | 4-Methoxy-2-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



